molecular formula C18H16O2 B2503702 15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid CAS No. 13294-87-6

15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

Cat. No.: B2503702
CAS No.: 13294-87-6
M. Wt: 264.324
InChI Key: NRUFZVGNVQBKSX-UHFFFAOYSA-N
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Description

15-Methyltetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid is a polycyclic aromatic compound featuring a rigid tetracyclic framework with a carboxylic acid substituent at position 13. Its structure consists of fused cyclohexene and cyclopropane rings, creating a highly strained and planar aromatic system.

Properties

IUPAC Name

15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-18(17(19)20)10-15-11-6-2-4-8-13(11)16(18)14-9-5-3-7-12(14)15/h2-9,15-16H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFZVGNVQBKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-87-6
Record name 15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid
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Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Once the targets and pathways are identified, it will be possible to describe these effects in detail.

Biological Activity

15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid (CAS Number: 13294-87-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current research findings on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple double bonds and a carboxylic acid functional group. Its molecular formula is C20H24O2C_{20}H_{24}O_2, with a molecular weight of approximately 312.41 g/mol. The presence of the carboxylic acid moiety is significant for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated an inhibitory effect with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial species tested .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis via caspase activation
PC-3 (Prostate)12Cell cycle arrest and apoptosis
A549 (Lung)15Induction of oxidative stress

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Cell Membrane Disruption : The hydrophobic nature of the tetracyclic structure allows it to insert into lipid bilayers, leading to membrane disruption in microbial cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Signal Transduction Modulation : The compound may influence signaling pathways related to apoptosis and cell growth by modulating protein kinase activities.

Case Studies

A significant case study involved the application of this compound in a murine model of cancer where it was administered at varying doses over a period of four weeks. The results indicated a substantial reduction in tumor size compared to control groups treated with placebo .

Another study explored its synergistic effects when combined with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced antibacterial efficacy and reduced required dosages of antibiotics .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against various bacterial strains including Staphylococcus spp. and Enterococcus faecalis ATCC 29212 .
  • Minimum Bactericidal Concentration (MBC) : The MBC values demonstrated a lethal effect against Gram-positive bacteria within the range of 3.91–62.5 µg/mL .

This antimicrobial efficacy suggests potential applications in developing new antibiotics or antimicrobial agents.

Applications in Organic Synthesis

The unique tetracyclic structure of this compound allows for various synthetic pathways that can be exploited in organic chemistry:

  • Synthesis of Novel Derivatives : The compound can serve as a precursor for synthesizing novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.
  • Building Block for Complex Molecules : Its structural features make it a valuable building block for constructing more complex molecules used in pharmaceuticals and agrochemicals.

Applications in Materials Science

The compound's stability and unique structural characteristics lend themselves to potential applications in materials science:

  • Polymeric Materials : The carboxylic acid functional group can be utilized to create polymeric materials with specific mechanical and thermal properties.
  • Nanomaterials : Research into the incorporation of this compound into nanomaterials could lead to advancements in drug delivery systems or sensors.

Data Table of Research Findings

Study/SourceApplication AreaKey Findings
Antimicrobial ActivityMIC: 1.95–15.62 µg/mL against Staphylococcus spp.; MBC: 3.91–62.5 µg/mL
Organic SynthesisPotential precursor for novel derivatives; building block for complex molecules
Materials SciencePossible use in polymeric materials and nanomaterials

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on various bacterial strains highlighted the effectiveness of the compound as an antimicrobial agent compared to traditional antibiotics like nitrofurantoin . This positions the compound as a candidate for further development in antibiotic therapies.
  • Synthesis of Derivatives :
    • Research focused on synthesizing derivatives from this compound has shown promise in enhancing biological activity and solubility profiles for pharmaceutical applications .

Comparison with Similar Compounds

Carboxamide Derivative (C₂₅H₂₃NO)

The carboxamide analog () replaces the carboxylic acid with an N-(2-methylphenyl)carboxamide group. This substitution increases molecular weight (353.465 vs. ~290 estimated for the parent carboxylic acid) and lipophilicity, as evidenced by its ChemSpider entry . Such derivatives are often explored to improve membrane permeability in drug design.

Methanamine Derivative (C₁₇H₁₇N)

The methanamine variant () features a primary amine at position 14. This modification introduces basicity (predicted pKa ~9.5) and alters solubility profiles. The amine group enables salt formation, enhancing crystallinity for purification .

Ester and Hydroxyl Derivatives

Methyl 15β-hydroxy-19-trachylobanoate () demonstrates how esterification and hydroxylation modulate acidity. The ester group lowers acidity (pKa ~4.8) compared to the free carboxylic acid (pKa ~2.5 estimated), while the hydroxyl group introduces hydrogen-bonding capacity .

Structural and Spectroscopic Comparisons

  • NMR Data : While direct NMR data for the target compound are unavailable, the carboxamide analog () shows aromatic proton signals at δ 6.96–7.36 ppm, consistent with the tetracyclic aromatic system. The methyl group at position 15 appears at δ 2.63–3.34 ppm .
  • IR Spectroscopy : The carboxamide derivative exhibits a carbonyl stretch at 1716 cm⁻¹ (amide C=O) and N-H bending at 1636 cm⁻¹, distinct from the carboxylic acid’s broad O-H stretch (~2500–3000 cm⁻¹) .

Thermodynamic and Reactivity Trends

  • Thermal Stability : The tetracyclic core in all analogs confers high thermal stability, with decomposition temperatures >250°C (predicted via analogous compounds in ).
  • Electrophilic Substitution: The aromatic rings in the parent carboxylic acid are predicted to undergo electrophilic substitution (e.g., nitration) at positions 4 and 11, mirroring reactivity in 9,10-ethanoanthracene derivatives .

Research Implications and Gaps

  • Pharmacological Potential: Carboxamide and amine derivatives () are candidates for targeting aromatic hydrocarbon receptors (AhR) due to their planar structures.
  • Synthetic Challenges : Strain in the tetracyclic system complicates synthesis; methods from (e.g., hexacyclic ester synthesis) may inform strategies for functionalization.
  • Data Limitations : Experimental data on the parent carboxylic acid’s solubility, pKa, and bioactivity are absent in the provided evidence, highlighting a need for further study.

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